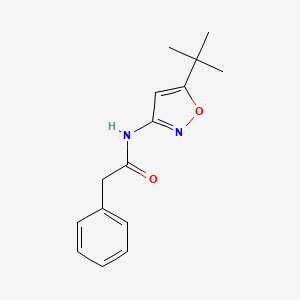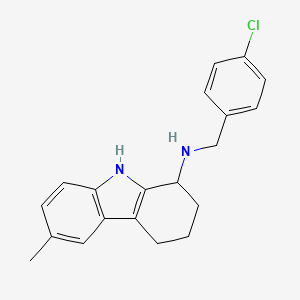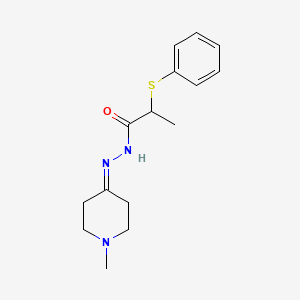
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide, also known as SBI-0206965, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways.
Mechanism of Action
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves the inhibition of a specific protein kinase, called TBK1. This protein kinase is involved in various biological pathways, including innate immunity, inflammation, and autophagy. Inhibition of TBK1 activity has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been shown to inhibit the activity of TBK1, resulting in downstream effects on various biological pathways. Inhibition of TBK1 activity has been shown to reduce inflammation, promote cell death in cancer cells, and improve cognitive function in neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied and characterized, making it a reliable tool for studying TBK1 inhibition. Another advantage is that it has high potency and selectivity for TBK1, making it a useful tool for studying the downstream effects of TBK1 inhibition. However, one limitation is that it has relatively low solubility, which can make it challenging to work with in certain experimental conditions.
Future Directions
There are several future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide. One direction is to further explore its therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of TBK1, which could have even greater therapeutic potential. Finally, further studies are needed to better understand the downstream effects of TBK1 inhibition and how they contribute to its therapeutic effects.
Conclusion:
This compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. This compound is synthesized using a specific method and has been shown to have a mechanism of action that affects various biological pathways. Its biochemical and physiological effects have been extensively studied, and it has several advantages and limitations for lab experiments. There are several future directions for research on this compound, including further exploring its therapeutic potential and developing more potent and selective inhibitors of TBK1.
Synthesis Methods
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide involves a series of chemical reactions. The starting materials for this synthesis are 3-amino-5-tert-butylisoxazole and 2-bromoacetophenone. The reaction between these two compounds results in the formation of this compound. This synthesis method has been optimized for high yield and purity, and the resulting compound has been extensively characterized using various analytical techniques.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-2-phenylacetamide has been studied for its potential therapeutic applications in various disease conditions. This compound has been shown to inhibit the activity of a specific protein kinase, which plays a critical role in various biological pathways. This inhibition has been shown to have therapeutic potential in various disease conditions, including cancer, inflammation, and neurodegenerative disorders.
Properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-15(2,3)12-10-13(17-19-12)16-14(18)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGRJOPBQRMGPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5055358.png)

![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5055375.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-[4-(trifluoromethoxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5055376.png)
![N-allyl-N-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B5055377.png)
![6-(4-methoxybenzylidene)-3-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5055389.png)
![3-{1-[3-(cyclopentyloxy)benzyl]-4-piperidinyl}-N-(2-methoxyethyl)propanamide](/img/structure/B5055392.png)

![4,6-dimethoxy-2-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5055398.png)
![N-{[1-(2-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5055404.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-isopropylbenzamide](/img/structure/B5055430.png)
